molecular formula C15H16Cl2N2 B167137 Malonaldehyde bis(phenylimine) dihydrochloride CAS No. 137692-98-9

Malonaldehyde bis(phenylimine) dihydrochloride

Cat. No.: B167137
CAS No.: 137692-98-9
M. Wt: 295.2 g/mol
InChI Key: OVKIDLGHBYVHOJ-UHFFFAOYSA-N
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Description

Malonaldehyde bis(phenylimine) dihydrochloride is a chemical compound with the molecular formula CH2(CHNC6H5)2·2HCl and a molecular weight of 295.21 g/mol . It is known for its use in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonaldehyde bis(phenylimine) dihydrochloride can be synthesized through the reaction of malonaldehyde with aniline in the presence of hydrochloric acid. The reaction typically involves the condensation of malonaldehyde with two equivalents of aniline, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled temperature conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Malonaldehyde bis(phenylimine) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Malonaldehyde bis(phenylimine) dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological processes involving imine and amine chemistry.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of malonaldehyde bis(phenylimine) dihydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is mediated through the imine groups, which can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malonaldehyde bis(phenylimine) dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its monohydrochloride counterpart .

Properties

IUPAC Name

N,N'-diphenylpropane-1,3-diimine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.2ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;;/h1-6,8-13H,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKIDLGHBYVHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480712
Record name Malonaldehyde bis(phenylimine) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137692-98-9
Record name Malonaldehyde bis(phenylimine) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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